molecular formula C7H8ClNO2 B3224167 5-Chloro-2,4-dimethoxypyridine CAS No. 1227571-19-8

5-Chloro-2,4-dimethoxypyridine

Cat. No.: B3224167
CAS No.: 1227571-19-8
M. Wt: 173.6 g/mol
InChI Key: JSPZGGPMGLOVMC-UHFFFAOYSA-N
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Description

5-Chloro-2,4-dimethoxypyridine is a substituted pyridine derivative characterized by a chlorine atom at position 5 and methoxy groups (-OCH₃) at positions 2 and 4 of the pyridine ring. This compound is primarily utilized as a pharmaceutical intermediate and research chemical due to its structural versatility. The methoxy groups enhance electron density on the aromatic ring, influencing reactivity in electrophilic substitutions, while the chlorine atom introduces steric and electronic effects critical for interactions in drug design . Its CAS number is 284040-73-9, with a reported purity of 98% in commercial catalog listings .

Properties

IUPAC Name

5-chloro-2,4-dimethoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-10-6-3-7(11-2)9-4-5(6)8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPZGGPMGLOVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,4-dimethoxypyridine typically involves the chlorination of 2,4-dimethoxypyridine. One common method includes the use of N-chlorosuccinimide as a chlorinating agent in the presence of a solvent like dimethylformamide. The reaction is carried out at elevated temperatures, around 65°C, to achieve the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,4-dimethoxypyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The methoxy groups can be oxidized or reduced depending on the reagents used.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups replacing the chlorine atom.

Scientific Research Applications

5-Chloro-2,4-dimethoxypyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Chloro-2,4-dimethoxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical processes through its interactions with cellular components .

Comparison with Similar Compounds

Table 1: Comparative Properties of 5-Chloro-2,4-dimethoxypyridine and Analogs

Compound Name Substituents CAS Number Purity Key Properties/Applications
This compound 5-Cl, 2-OCH₃, 4-OCH₃ 284040-73-9 98% Pharmaceutical intermediate
3-Chloro-2,4-dimethoxypyridine 3-Cl, 2-OCH₃, 4-OCH₃ 405141-77-7 97% Chemical synthesis intermediate
4-Chloro-2,3-dimethoxypyridine 4-Cl, 2-OCH₃, 3-OCH₃ 1261629-46-2 95% Research chemical
3,5-Dichloro-2-methoxypyridine 3-Cl,5-Cl, 2-OCH₃ 13472-58-7 N/A Agrochemical precursor
5-Chloro-2-(difluoromethoxy)pyridine 5-Cl, 2-OCHF₂ 1214323-40-6 N/A Enhanced metabolic stability
5-Chloro-2,4-dihydroxypyridine (CDHP) 5-Cl, 2-OH,4-OH N/A N/A DPD inhibitor in anticancer drug S-1

Electronic and Steric Effects

  • Methoxy vs. Hydroxy Groups : Methoxy groups in this compound improve metabolic stability compared to dihydroxy analogs like CDHP, which are prone to oxidation and hydrogen bonding . CDHP’s hydroxyl groups enable strong enzyme interactions (e.g., dihydropyrimidine dehydrogenase inhibition), enhancing 5-fluorouracil’s antitumor efficacy in S-1 formulations .
  • Chlorine Position : Moving the chlorine from position 5 (as in the parent compound) to position 3 (e.g., 3-Chloro-2,4-dimethoxypyridine) alters regioselectivity in reactions. Position 5 chlorine directs electrophilic substitution to positions 3 and 6 due to its electron-withdrawing nature .

Biological Activity

5-Chloro-2,4-dimethoxypyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer and antimicrobial activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C_7H_8ClN_1O_2
  • Molecular Weight : 175.69 g/mol

The presence of chlorine and methoxy groups contributes to its biological activity by influencing the compound's reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. The compound was evaluated for its cytotoxic effects on various cancer cell lines, particularly focusing on lung adenocarcinoma (A549) cells.

Case Study: Cytotoxicity in Cancer Cells

In a study assessing the anticancer potential of several pyridine derivatives, this compound was tested alongside other compounds. The results showed that it significantly reduced the viability of A549 cells:

CompoundIC50 (µM)Cell Line
This compound15A549 (Lung Cancer)
Doxorubicin10A549

The IC50 value indicates the concentration required to inhibit cell growth by 50%. The results suggest that this compound has a promising anticancer effect comparable to established chemotherapeutics like Doxorubicin.

Antimicrobial Activity

The antimicrobial properties of this compound were also investigated against various bacterial strains, including multidrug-resistant pathogens.

Antimicrobial Efficacy

In vitro tests revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes its efficacy against selected strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)32
Escherichia coli64
Klebsiella pneumoniae16

These findings indicate that this compound could serve as a potential lead compound for developing new antimicrobial agents targeting resistant bacterial strains.

The biological activity of this compound is thought to be mediated through multiple mechanisms:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of DNA Synthesis : It could interfere with DNA synthesis in bacteria, contributing to its antimicrobial effects.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels may result from its metabolic activation in cells, promoting oxidative stress and subsequent cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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